molecular formula C17H13Cl2N3O3S B2542703 3,6-dichloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide CAS No. 1110838-89-5

3,6-dichloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide

Cat. No.: B2542703
CAS No.: 1110838-89-5
M. Wt: 410.27
InChI Key: GCTSDUIVLGOBRA-UHFFFAOYSA-N
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Description

3,6-dichloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a pyridine ring, a thiazole ring, and a carboxamide group, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule, potentially enhancing its biological activity .

Scientific Research Applications

3,6-dichloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine and thiazole derivatives, such as:

  • 2,4-dichloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide
  • 3,6-dichloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2-carboxylate
  • 3,6-dichloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2-sulfonamide

Uniqueness

What sets 3,6-dichloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide apart from similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3,6-dichloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O3S/c1-24-9-3-4-10(13(7-9)25-2)12-8-26-17(20-12)22-16(23)15-11(18)5-6-14(19)21-15/h3-8H,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTSDUIVLGOBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=N3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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